Furo[2,3-d]thiazole
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Overview
Description
Furo[2,3-d]thiazole is a heterocyclic compound that contains both oxygen and sulfur atoms within its ring structure. This compound is part of a larger class of heterocycles known for their diverse biological and chemical properties. The unique arrangement of atoms in this compound makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-d]thiazole typically involves the cyclization of appropriate precursors. One common method is the intramolecular heterocyclization of (Z)-5-(2-hydroxyethyl)-3-methyl-4-oxothiazolidines under reductive conditions . This process involves the formation of vinylogous iminium ions, which are then trapped by an internal hydroxyethyl group to form the desired this compound structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom within the ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at positions adjacent to the heteroatoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products: The products of these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Furo[2,3-d]thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of furo[2,3-d]thiazole and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives may bind to DNA or proteins, inhibiting their function and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Furo[2,3-d]thiazole can be compared to other heterocyclic compounds, such as:
Thiazole: Similar in structure but lacks the fused furan ring.
Furo[3,2-b]pyrrole: Contains a furan ring fused to a pyrrole ring, differing in the heteroatoms present.
Thiazolo[5,4-d]thiazole: Contains two thiazole rings fused together, offering different electronic properties.
The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
251-42-3 |
---|---|
Molecular Formula |
C5H3NOS |
Molecular Weight |
125.15 g/mol |
IUPAC Name |
furo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C5H3NOS/c1-2-7-5-4(1)8-3-6-5/h1-3H |
InChI Key |
MDGNXGARCCBGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1SC=N2 |
Origin of Product |
United States |
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